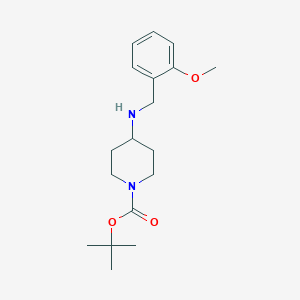
tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H28N2O3 . It is used for research purposes.
Synthesis Analysis
This compound is synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a benzylamino group attached to the piperidine ring. The benzylamino group further contains a methoxy group .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
- Vandetanib Precursor : Tert-butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate serves as a key intermediate in the synthesis of vandetanib , a tyrosine kinase inhibitor used in cancer therapy. Vandetanib targets multiple receptors, including VEGFR, EGFR, and RET, making it valuable for treating thyroid cancer and other malignancies .
Antibacterial and Antifungal Activities
- Although not highly potent, this compound exhibits moderate antibacterial and antifungal properties. Researchers have evaluated its efficacy against various microorganisms, making it a potential candidate for further optimization .
Hypoxic Conditions in Tuberculosis (TB) Research
- Tert-butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate is relevant in the study of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Mtb survives within hypoxic granulomas during infection, and understanding its metabolic adaptations is crucial for drug development .
Biological Building Blocks and Intermediates
- Piperazine derivatives, including this compound, serve as versatile building blocks for synthesizing various organic molecules. They play a role in the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, and other bioactive compounds .
Precursor to Biologically Active Natural Products
- Tert-butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate can be a precursor to natural products like Indiacen A and Indiacen B . These compounds exhibit biological activities and are of interest in drug discovery .
Chemical Synthesis Strategies
- Due to its easy modificability, water solubility, and capacity for hydrogen bonding, incorporating the piperazine ring (as seen in this compound) is essential in drug design. Researchers explore its conformational flexibility and interactions with macromolecules .
Propriétés
IUPAC Name |
tert-butyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-11-9-15(10-12-20)19-13-14-7-5-6-8-16(14)22-4/h5-8,15,19H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMDWDHVSNNKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

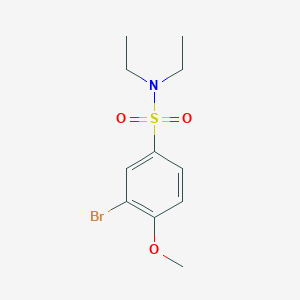
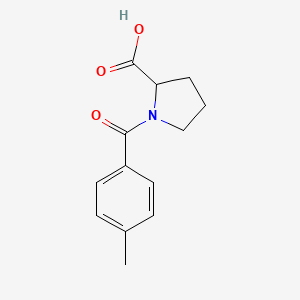

![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)
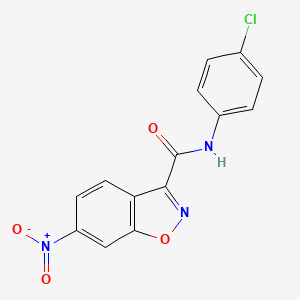

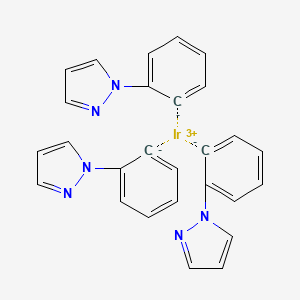
![4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3131871.png)
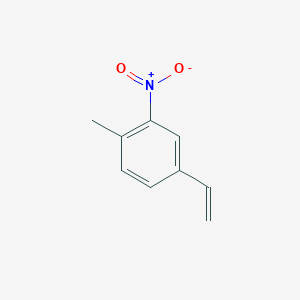
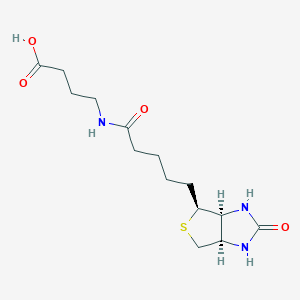


![6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3131900.png)
